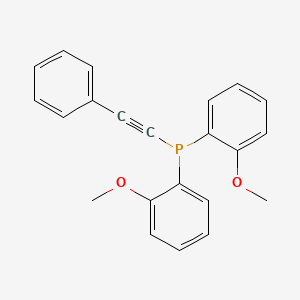
4-Diazo-4H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Diazo-4H-1-benzopyran typically involves the diazotization of 4-amino-4H-1-benzopyran. This process includes the reaction of 4-amino-4H-1-benzopyran with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid . The reaction is carried out at low temperatures to ensure the stability of the diazonium salt formed.
Analyse Des Réactions Chimiques
4-Diazo-4H-1-benzopyran undergoes various chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form new heterocyclic compounds.
Reduction Reactions: The diazo group can be reduced to form the corresponding hydrazine derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Diazo-4H-1-benzopyran has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Diazo-4H-1-benzopyran involves the interaction of the diazo group with various biological targets. The diazo group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . The specific molecular targets and pathways involved depend on the structure of the derivative and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-Diazo-4H-1-benzopyran can be compared with other benzopyran derivatives such as:
4H-1-Benzopyran-4-one: Known for its anticancer and anti-inflammatory activities.
2H-1-Benzopyran: Used in the synthesis of various organic compounds and as a precursor for other heterocycles.
Isochromene: Similar in structure but with different biological activities and applications.
The uniqueness of this compound lies in its diazo group, which imparts distinct reactivity and potential for diverse applications in scientific research and industry .
Propriétés
Numéro CAS |
61170-01-2 |
|---|---|
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
4-diazochromene |
InChI |
InChI=1S/C9H6N2O/c10-11-8-5-6-12-9-4-2-1-3-7(8)9/h1-6H |
Clé InChI |
VITOTORITCVUDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=[N+]=[N-])C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


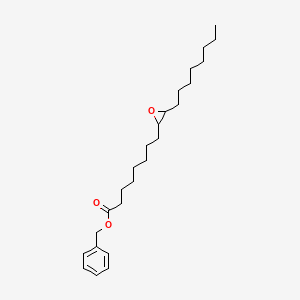
![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)
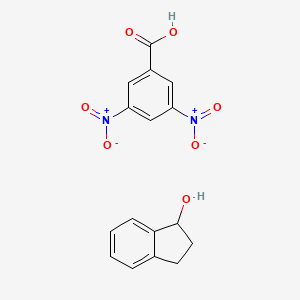

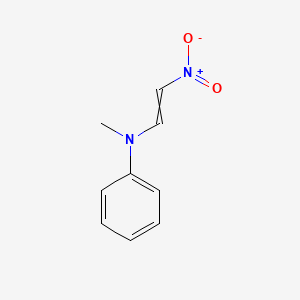
![2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14585715.png)
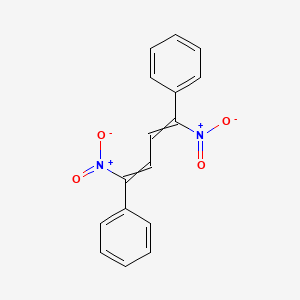
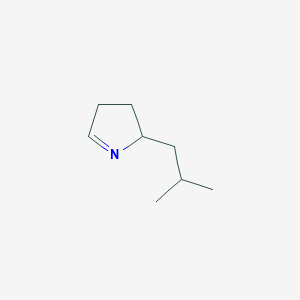
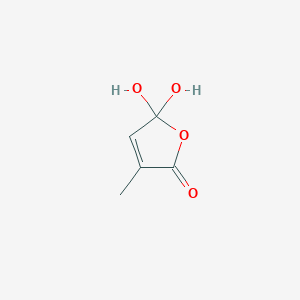
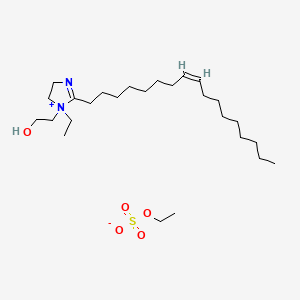
![4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14585738.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2'-methyl-](/img/structure/B14585742.png)
